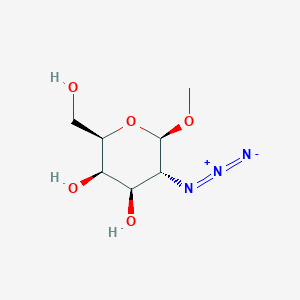

Methyl 2-azido-2-deoxy-beta-D-galactopyranoside

Description

Properties

Molecular Formula |

C7H13N3O5 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

(2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |

InChI |

InChI=1S/C7H13N3O5/c1-14-7-4(9-10-8)6(13)5(12)3(2-11)15-7/h3-7,11-13H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |

InChI Key |

QYZPIZZUWJKSTF-XUUWZHRGSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)N=[N+]=[N-] |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

2-azido-2-deoxy-D-galactose methyl glycoside chemical stability

An In-Depth Technical Guide to the Chemical Stability of 2-Azido-2-deoxy-D-galactose Methyl Glycoside

Abstract

2-Azido-2-deoxy-D-galactose methyl glycoside is a pivotal chemical tool in glycobiology and bioconjugation, primarily utilized as a metabolic label for subsequent "click" chemistry or Staudinger ligation. The successful application of this molecule is critically dependent on a thorough understanding of its chemical stability. This guide provides a comprehensive analysis of the stability of its two core functional moieties: the anomeric methyl glycoside and the C2-azido group. We will explore the degradation pathways under various chemical environments—including acidic, basic, and reductive conditions—and discuss the implications for experimental design, particularly in the context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This document serves as a key resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure the integrity of the molecule and the validity of experimental outcomes.

Molecular Structure and Stability Overview

The chemical behavior of 2-azido-2-deoxy-D-galactose methyl glycoside is dictated by two functional groups with distinct reactivity profiles: the methyl glycoside at the anomeric (C1) position and the azido group at the C2 position.

-

The Methyl Glycoside: This is an acetal linkage, which is characteristically stable under neutral and basic conditions but susceptible to acid-catalyzed hydrolysis.[1]

-

The Azido Group: This high-energy functional group is remarkably stable toward a wide range of chemical transformations, making it an excellent bioorthogonal handle.[2] However, it is sensitive to specific conditions, including the presence of strong acids, certain reducing agents, and exposure to heat or UV light.[3][4]

A key safety and stability consideration for organic azides is the ratio of carbon atoms to nitrogen atoms (C/N).[5][6] For 2-azido-2-deoxy-D-galactose methyl glycoside (C₇H₁₃N₃O₅), the C/N ratio is 7/3, which is greater than 1. This, combined with the "Rule of Six"—having at least six carbon atoms per energetic group—suggests that the compound has sufficient intramolecular dilution to be handled safely with standard laboratory precautions.[4][5]

The Stability of the Glycosidic Bond

The glycosidic bond is the linchpin of the sugar's structure, and its cleavage represents a primary degradation pathway.

Acid-Catalyzed Hydrolysis

Glycosides readily undergo hydrolysis under acidic conditions.[7][8] The mechanism involves the protonation of the glycosidic oxygen, which converts the methoxy group into a good leaving group (methanol). The subsequent departure of methanol generates a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by water to yield the hemiacetal (the free sugar) after deprotonation.[9]

Causality: The low pH environment is the driving force for this degradation. Therefore, prolonged exposure to acidic buffers (pH < 4) during experimental workflows should be avoided unless cleavage is the intended outcome.

Caption: Mechanism of acid-catalyzed glycoside hydrolysis.

Stability Under Neutral and Basic Conditions

The methyl glycoside linkage is generally stable to base and neutral pH.[1] Unlike hemiacetals, acetals like this methyl glycoside do not open into the aldehyde form and are therefore not "reducing sugars." This stability makes them compatible with a wide range of reaction conditions, including the moderately basic conditions sometimes used in bioconjugation. However, extremely harsh alkaline conditions (e.g., concentrated NaOH at high temperatures) can lead to degradation.[10][11]

Table 1: Qualitative Stability Profile of the Glycosidic Bond

| Condition | pH Range | Stability | Rationale & Experimental Considerations |

| Strongly Acidic | < 4 | Low | Prone to rapid hydrolysis. Avoid for storage and non-hydrolytic reactions.[8][9] |

| Mildly Acidic | 4 - 6 | Moderate | Hydrolysis can occur, but at a slower rate. Buffer choice is critical. |

| Neutral | 6 - 8 | High | The glycosidic bond is stable. Ideal for most biological applications. |

| Basic | > 8 | High | The glycosidic bond is stable under typical basic conditions used for bioconjugation.[1] |

The Stability of the Azido Group

The azide is the bioorthogonal handle, and preserving its integrity is paramount for subsequent conjugation reactions.

Compatibility with Reducing Agents

The azide group is susceptible to reduction to an amine. This reactivity is the basis of the Staudinger ligation but represents a degradation pathway if unintended. Compatibility with common laboratory reducing agents varies significantly.

Expertise in Action: The choice of a reducing agent in a system containing an azide is a critical experimental decision. For example, if a protocol requires the reduction of a disulfide bond in a protein that has been metabolically labeled with an azido-sugar, TCEP is the preferred reagent over DTT because it does not efficiently reduce azides.

Table 2: Compatibility of the Azido Group with Common Reducing Agents

| Reducing Agent | Compatibility | Outcome & Notes |

| Dithiothreitol (DTT) | Low | Slowly reduces azides to amines, especially at higher concentrations and temperatures. |

| Tris(2-carboxyethyl)phosphine (TCEP) | High | Generally compatible. Does not readily reduce azides under typical bioconjugation conditions. |

| Sodium Borohydride (NaBH₄) | Moderate | Can reduce azides, but typically requires harsher conditions or catalysts. Use with caution. |

| Triphenylphosphine (PPh₃) | None | Reacts quantitatively to form an aza-ylide, which hydrolyzes to an amine (Staudinger Reduction).[3][12] This is a specific ligation chemistry, not a compatible reagent. |

| Catalytic Hydrogenation (H₂/Pd) | None | Efficiently and rapidly reduces azides to primary amines.[13] |

Behavior in Strong Acid

In the presence of strong acids, the azide can be protonated to form hydrazoic acid (HN₃).[5] Hydrazoic acid is highly toxic and explosive and must be avoided.[4] This reinforces the recommendation to avoid strongly acidic conditions.

Sensitivity to Physical Conditions

Organic azides are energy-rich compounds and can be sensitive to external energy sources.[3][6]

-

Heat: Avoid high temperatures. While stable at room temperature and below, thermal decomposition can occur upon strong heating, releasing nitrogen gas.[3]

-

Light: Protect from direct sunlight or strong UV sources during storage and handling.[12][14]

-

Metals: Avoid contact with heavy metals (other than the catalytic copper used in click chemistry) and their salts, which can form dangerously sensitive and explosive heavy metal azides. Do not use metal spatulas for handling the solid compound.[4]

Stability in the Context of Click Chemistry (CuAAC)

The most common application of 2-azido-2-deoxy-D-galactose methyl glycoside is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The stability of the molecule within this specific reaction milieu is of utmost importance.

The CuAAC reaction is remarkably robust and is effective over a broad pH range, typically between 4 and 12.[5][15] The standard reaction components include a copper(II) source (like CuSO₄), a reducing agent to generate the active Cu(I) catalyst in situ (typically sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the Cu(I) state and prevent side reactions.[16]

Under these conditions:

-

The azido group is the reactive moiety and is stable until it reacts with the alkyne.

-

The methyl glycoside is stable, as the reaction is not performed under strongly acidic conditions.

Workflow and Protocol: CuAAC Labeling of an Alkyne-Modified Protein

This protocol describes a self-validating system for the fluorescent labeling of a purified protein containing a bioorthogonally-introduced alkyne group.

Caption: Experimental workflow for a typical CuAAC reaction.

Step-by-Step Methodology:

-

Prepare Stock Solutions:

-

Azide-Sugar: 10 mM solution of 2-azido-2-deoxy-D-galactose methyl glycoside in dry DMSO.[12]

-

Fluorescent Alkyne Probe: 10 mM in DMSO.

-

Copper Sulfate (CuSO₄): 20 mM in water.[16]

-

THPTA Ligand: 100 mM in water (THPTA is a water-soluble ligand that improves reaction efficiency and reduces cell toxicity).[16]

-

Sodium Ascorbate: 100 mM in water. Crucially, this solution must be prepared fresh as it oxidizes in air.[17]

-

-

Set up the Reaction: In a microcentrifuge tube, combine the following in order:

-

Initiate the Reaction:

-

Add sodium ascorbate to a final concentration of 3 mM to initiate the reaction. Vortex briefly.[16]

-

The final reaction volume should contain no more than 5% DMSO to avoid protein precipitation.

-

-

Incubation:

-

Incubate the reaction at room temperature for 30-60 minutes. Protect from light if using a fluorescent probe.[16]

-

-

Purification and Analysis:

-

Remove unreacted small molecules using a desalting column or protein precipitation.

-

Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning to confirm successful conjugation.

-

Recommended Handling and Storage

Proper handling and storage are essential to maintain the compound's integrity.

-

Long-Term Storage: Upon receipt, store the solid compound at -20°C, protected from light and moisture.[12] For azide-labeled proteins or peptides, storage at -80°C is ideal for long-term preservation.[14]

-

Stock Solutions: Prepare concentrated stock solutions in a dry, water-miscible organic solvent like DMSO.[12] Store these stock solutions at -20°C for up to 6 months.[12]

-

General Handling:

Summary and Key Takeaways

The chemical stability of 2-azido-2-deoxy-D-galactose methyl glycoside is robust under a wide range of conditions pertinent to biological research, but it is not absolute. Understanding its limitations is key to successful and safe experimentation.

Table 3: Summary of Best Practices

| Do | Don't |

| Store at -20°C or below, protected from light.[12][14] | Expose to strong acids (pH < 4).[4][5] |

| Use TCEP to reduce disulfides in the presence of the azide. | Use DTT or H₂/Pd if you wish to preserve the azide group.[13] |

| Prepare fresh sodium ascorbate solution for CuAAC reactions.[17] | Use metal spatulas to handle the solid compound.[4] |

| Use a copper ligand like THPTA for efficient aqueous CuAAC.[16] | Store in halogenated solvents.[4] |

| Review the Safety Data Sheet (SDS) before use.[4] | Heat the compound to high temperatures.[3] |

By adhering to these principles, researchers can confidently employ 2-azido-2-deoxy-D-galactose methyl glycoside as a reliable tool for exploring the complex world of glycobiology.

References

-

East, D. A. (1966). Alkaline Hydrolysis of Glycosidic Linkages - III. An Investigation of some Methyl a- and p-Glycopyranosides. Acta Chemica Scandinavica, 20, 793-799.

-

Thermo Fisher Scientific. (n.d.). Azido Sugars Product Information Sheet.

-

Reusch, W. (2020). Formation of Glycosides. Chemistry LibreTexts.

-

Klapötke, T. M., & Stierstorfer, J. (2021). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers, 13(16), 2739.

-

Zaro, B. W., et al. (2011). The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase. ACS Chemical Biology, 6(8), 826–834.

-

Wang, Q., et al. (1998). Methyl glucoside hydrolysis catalyzed by beta-glucosidase. Biochemistry, 37(34), 11765-72.

-

Mustafa, Y. F. (2024). Response to "Which condition storage is suitable for azide-labelled protein/peptide?". ResearchGate.

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Vinyl azides in organic synthesis: an overview. RSC Advances, 13(2), 1016-1042.

-

Bröder, W., & Kunz, H. (1997). Glycosyl azides as building blocks in convergent syntheses of oligomeric lactosamine and Lewis(x) saccharides. Bioorganic & Medicinal Chemistry, 5(1), 1-19.

-

BenchChem. (n.d.). Azide Group Stability: A Technical Support Guide for Researchers. BenchChem Technical Support.

-

Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.

-

Wittmann, V. (2010). Azides in carbohydrate chemistry. KOPS - University of Konstanz.

-

Chemistry Stack Exchange. (2020). Are glycosides stable to acidic hydrolysis? [Forum post].

-

Yu, H., et al. (2019). Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency. The Journal of Organic Chemistry, 84(15), 9206-9213.

-

Beckmann, H. S. G., & Wittmann, V. (2015). Azides in Carbohydrate Chemistry. ResearchGate.

-

GlycoDepot. (n.d.). 2-Azido-2-deoxy-D-galactose. Product Page.

-

Lumiprobe. (n.d.). Click Chemistry Labeling of Oligonucleotides and DNA. Protocol.

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Technical Document.

-

BroadPharm. (n.d.). Click Chemistry Protocols. Technical Document.

-

University of Pittsburgh Safety Office. (2013). Safe Handling of Azides. Safety Manual.

-

University of California, Santa Barbara EHS. (n.d.). Azide Compounds. Safety Fact Sheet.

-

Synthose. (n.d.). 2-Azido-2-deoxy-D-galactose, Min. 97%. Product Page.

-

BenchChem. (n.d.). Navigating the Stability Landscape of Glycosides: A Technical Guide to H2 Stability and Degradation. BenchChem Technical Support.

-

Armstrong, Z., et al. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Central Science, 8(5), 656–663.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. interchim.fr [interchim.fr]

- 16. broadpharm.com [broadpharm.com]

- 17. lumiprobe.com [lumiprobe.com]

Methyl 2-azido-2-deoxy-beta-D-galactopyranoside vs GalNAz precursors

Topic: Methyl 2-azido-2-deoxy-beta-D-galactopyranoside vs. GalNAz Precursors Content Type: Technical Deep Dive & Comparative Guide Audience: Chemical Biologists, Glycochemists, and Drug Discovery Scientists

Executive Summary

In the precise interrogation of the glycome, the distinction between Methyl 2-azido-2-deoxy-

While both compounds utilize the azide moiety (

This guide dissects the mechanistic utility, synthetic protocols, and decision matrices for deploying these reagents.

Part 1: The Metabolic Standard – GalNAz (Ac GalNAz)[1]

Mechanism of Action: The Salvage Pathway Hijack

GalNAz (specifically its peracetylated precursor, Ac

-

Entry: Passive diffusion of the lipophilic peracetylated form.[1]

-

Activation: Cytosolic esterases strip the acetyl groups.[2]

-

Phosphorylation: GalNAc Kinase (GALK1/2) phosphorylates C1.

-

Nucleotide Loading: UDP-GalNAc Pyrophosphorylase (AGX1) converts it to the high-energy donor UDP-GalNAz .

-

Transfer: Polypeptide

-acetylgalactosaminyltransferases (ppGalNAcTs) transfer the sugar to Ser/Thr residues on nascent proteins.[2]

The Epimerization Leakage

A critical technical consideration for GalNAz is the "GALE Leak." The enzyme UDP-galactose 4'-epimerase (GALE) can interconvert UDP-GalNAz and UDP-GlcNAz.[1][3] Consequently, GalNAz feeding often results in the labeling of both O-linked mucins (GalNAz) and intracellular O-GlcNAc proteins (GlcNAz). This lack of absolute specificity must be controlled for in proteomic analysis.

Part 2: The Synthetic Precision Tool – Methyl 2-azido-2-deoxy- -D-galactopyranoside

The "Non-Participating" Effect

In chemical glycosylation, the substituent at C2 dictates the stereochemical outcome of the reaction at C1 (the anomeric center).

-

GalNAc Donors (Participating): A C2-acetamido group (

) participates in the reaction, forming a five-membered oxazolinium ion intermediate. This blocks the bottom face ( -

2-Azido Donors (Non-Participating): The C2-azide (

) is electron-withdrawing but does not form a cyclic intermediate. This allows the chemist to use solvent effects (e.g., ether solvents) or specific promoters to favor the

Why this matters: The Tn Antigen (GalNAc-

Structural Stability

The "Methyl...beta..." designation indicates this molecule is a stable, locked glycoside. It is not a donor itself until the anomeric methyl group is converted to a leaving group (e.g., a thioglycoside, trichloroacetimidate, or halide). It serves as the stable shelf-stable intermediate from which reactive donors are generated.

Part 3: Comparative Analysis & Decision Matrix

The following table contrasts the operational utility of the two reagents.

| Feature | GalNAz Precursors (Ac | Methyl 2-azido-2-deoxy- |

| Primary Domain | Cell Biology / Proteomics | Organic Synthesis / Med Chem |

| Mode of Entry | Metabolic Incorporation (Enzymatic) | Chemical Coupling (Lewis Acid Promoted) |

| Stereocontrol | Determined by Enzyme (ppGalNAcTs) | Determined by Chemist (Solvent/Temp) |

| C2 Functionality | Azido ( | |

| Key Application | Profiling O-glycoproteome in live cells | Total synthesis of Tn-Antigen vaccines |

| Limitations | Epimerization (GALE); Metabolic toxicity | Requires deprotection/activation steps |

Part 4: Visualization of Pathways

GalNAz Metabolic Salvage Pathway

This diagram illustrates the "Trojan Horse" entry of GalNAz into the mucin O-glycosylation pathway.

Figure 1: The metabolic trajectory of Ac4GalNAz, highlighting the critical GALE epimerization branch point.[4][5][6]

Chemical Utility: The Azido-Nitration Route

This diagram demonstrates how the Methyl 2-azido derivative is synthesized and utilized to access

Figure 2: The synthetic logic flow from Galactal to Tn Antigen, centering on the Methyl 2-azido intermediate.

Part 5: Experimental Protocols

Protocol A: Metabolic Labeling with Ac GalNAz

For labeling O-linked glycoproteins in Jurkat or CHO cells.

-

Preparation: Reconstitute Ac

GalNAz (lyophilized solid) in anhydrous DMSO to a stock concentration of 10–50 mM. Store at -20°C. -

Seeding: Seed cells at

cells/mL in appropriate media (e.g., RPMI-1640 + 10% FBS). -

Labeling: Add Ac

GalNAz stock to the culture media to a final concentration of 50-

Control: Treat a separate flask with DMSO vehicle only.

-

Note: Concentrations >100

M may inhibit endogenous glycosylation or induce toxicity.

-

-

Incubation: Incubate cells for 24–48 hours at 37°C / 5% CO

. This duration allows for metabolic processing and surface presentation. -

Harvest & Wash: Pellet cells (300 x g, 5 min). Wash 2x with PBS containing 1% BSA to remove excess unincorporated sugar.

-

Click Reaction: Resuspend cells in PBS. React with a fluorescent probe (e.g., DBCO-Cy5, 20

M) for 30 minutes at room temperature (Copper-free click) or use CuAAC conditions for cell lysates. -

Analysis: Analyze via Flow Cytometry (surface) or Western Blot (lysate).

Protocol B: Synthesis of Methyl 2-azido-2-deoxy- -D-galactopyranoside

Based on the classic Lemieux-Ratcliffe Azidonitration.

-

Azidonitration:

-

Dissolve 3,4,6-tri-O-acetyl-D-galactal (1 eq) in acetonitrile at -20°C.

-

Add NaN

(1.5 eq) and Ceric Ammonium Nitrate (CAN) (3 eq). -

Stir vigorously. The reaction generates the 2-azido-1-nitrate intermediate.

-

-

Bromination (Conversion to Halide):

-

Extract the nitrate intermediate. Dissolve in acetonitrile.

-

Add LiBr (5 eq) and stir at room temperature for 2 hours to generate the 2-azido-glycosyl bromide.

-

-

Glycosylation (Formation of Methyl Glycoside):

-

Dissolve the crude bromide in anhydrous Methanol .

-

Add Ag

CO -

Stir in the dark (silver salts are photosensitive).

-

Filter through Celite to remove silver salts.

-

-

Purification:

-

Concentrate the filtrate.[7]

-

Purify via silica gel flash chromatography (Ethyl Acetate/Hexanes gradient).[7]

-

Isolate Methyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-

-D-galactopyranoside . -

Deacetylation (Optional): Treat with NaOMe in MeOH (Zemplén conditions) to yield the fully deprotected methyl glycoside.

-

References

-

Dube, D. H., & Bertozzi, C. R. (2003). Metabolic oligosaccharide engineering as a tool for glycobiology. Current Opinion in Chemical Biology. Link

-

Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry. Link

-

Hang, H. C., Yu, C., Kato, D. L., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences. Link

-

Boyce, M., et al. (2011). Metabolic cross-talk allows labeling of O-linked

-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences. Link -

Stolowitz, M. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Royal Society of Chemistry. Link

Sources

- 1. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

Methodological & Application

Staudinger Ligation of 2-Azido-2-deoxy-β-D-galactopyranoside: A Detailed Guide to Bioorthogonal Conjugation

Introduction: Harnessing Bioorthogonality for Glycobiology and Drug Development

The Staudinger ligation is a cornerstone of bioorthogonal chemistry, offering a highly selective method for the covalent coupling of an azide and a phosphine.[1][2] First described by Staudinger and Meyer in 1919 as a reduction of azides, it was later ingeniously adapted by Bertozzi and coworkers for bioconjugation.[1] This transformation's power lies in its chemoselectivity; the azide and phosphine moieties are essentially inert to the vast array of functional groups present in biological systems, allowing for precise chemical modifications in complex environments, including on the surface of living cells.[2]

This guide provides a detailed exploration of the Staudinger ligation as applied to a crucial substrate in glycobiology and drug development: 2-azido-2-deoxy-β-D-galactopyranoside. This azido sugar serves as a versatile building block for the synthesis of glycoconjugates, enabling the study of carbohydrate-protein interactions, the development of targeted drug delivery systems, and the creation of novel vaccines.[3] We will delve into the mechanistic underpinnings of the reaction, provide guidance on the selection of reagents and reaction conditions, and present a detailed, field-proven protocol for the successful execution of this powerful ligation technique.

The Mechanism: From Azide and Phosphine to a Stable Amide Bond

The Staudinger ligation is a two-step process that culminates in the formation of a stable amide bond. The reaction is initiated by the nucleophilic attack of a triarylphosphine on the terminal nitrogen of the azide. This initial step leads to the formation of a phosphazide intermediate, which is unstable and rapidly loses dinitrogen gas (N₂) to generate a highly reactive aza-ylide (or iminophosphorane).[4]

It is at this juncture that the Staudinger ligation diverges from the classical Staudinger reduction. In the ligation, the phosphine reagent is engineered to contain an electrophilic trap, typically a methyl ester, positioned ortho to the phosphorus atom.[5] This strategically placed group intercepts the aza-ylide in an intramolecular reaction, outcompeting the hydrolysis pathway that would lead to an amine (the product of Staudinger reduction).[4] The subsequent intramolecular cyclization and hydrolysis yield the final amide-linked product and a phosphine oxide byproduct.

There are two primary variants of the Staudinger ligation:

-

Non-Traceless Staudinger Ligation: In this version, the phosphine oxide remains a part of the final conjugated product.

-

Traceless Staudinger Ligation: To overcome the potential immunogenicity or altered pharmacology of the phosphine oxide-containing product, the traceless Staudinger ligation was developed.[1] Here, the phosphine reagent is designed with a cleavable linker, such as a thioester. After the initial ligation steps, an S- to N-acyl transfer occurs, resulting in the formation of a native amide bond without the incorporation of the phosphine oxide into the final product.[4] This "traceless" feature is highly advantageous for applications where maintaining the native structure of the biomolecule is critical.[2]

Sources

Application Note: Protocol for Reduction of 2-Azido Group to Amine in Galactopyranosides

Executive Summary

The reduction of the 2-azido group in 2-azido-2-deoxy-D-galactopyranosides is a pivotal transformation in carbohydrate chemistry, primarily used to access N-acetylgalactosamine (GalNAc) derivatives—key components of the Tn antigen, blood group antigens, and mucin-type O-glycans. While the azide group serves as an excellent non-participating masking group for the C-2 amine during glycosylation, its removal requires chemoselective conditions that preserve sensitive glycosidic linkages and protecting groups (e.g., benzyl ethers, benzylidene acetals).

This guide details two field-proven protocols: the Staudinger Reduction (Method A) for high chemoselectivity and the Zinc/Ammonium Chloride Reduction (Method B) for mild, metal-mediated deprotection. It also addresses the critical phenomenon of

Strategic Analysis & Mechanistic Insight

The Galactose Challenge

Unlike glucose, galactose possesses an axial hydroxyl group at C-4. While this is remote from the C-2 reaction center, it alters the conformational landscape of the pyranose ring (typically

The Acyl Migration Trap

A frequent failure mode in this reduction occurs when an ester protecting group (e.g., acetate, benzoate) is present at the C-3 position. Upon reduction of the C-2 azide to the amine, the free amine can attack the C-3 ester carbonyl, leading to a thermodynamic migration of the acyl group from oxygen to nitrogen (

-

Prevention: If the target is a free amine, ensure C-3 is protected with an ether (e.g., benzyl) or remove C-3 esters before azide reduction.

-

Utilization: If the target is the amide (e.g., GalNAc), this migration can be exploited, though direct acetylation of the amine is usually more controllable.

Method A: Staudinger Reduction (Gold Standard)

Principle: The Staudinger reduction utilizes trivalent phosphorus (typically triphenylphosphine,

Mechanistic Pathway

Figure 1: Mechanism of the Staudinger Reduction.[2] The reaction is driven by the formation of the strong P=O bond.

Detailed Protocol

Reagents:

-

Substrate: 2-Azido-2-deoxy-galactopyranoside (1.0 equiv)

-

Triphenylphosphine (

): 1.2 – 1.5 equiv -

Solvent: THF/Water (10:1 v/v)

-

Base (Optional): Triethylamine (if acid sensitivity is a concern)

Procedure:

-

Dissolution: Dissolve the azide substrate in THF (0.1 M concentration).

-

Addition: Add

(1.2 equiv) in one portion at room temperature (RT). -

Gas Evolution: Observe the evolution of nitrogen gas (

). Stir at RT until gas evolution ceases (typically 1–2 hours).-

Checkpoint: TLC will show a new spot (iminophosphorane) often less polar than the starting material.

-

-

Hydrolysis: Add water (10% of total volume). Heat the mixture to 40–50°C for 2–4 hours to accelerate hydrolysis of the iminophosphorane.

-

Monitoring: Monitor by TLC. The intermediate iminophosphorane should disappear, and a polar spot (amine) should appear (ninhydrin positive).

-

Work-up:

-

Evaporate THF under reduced pressure.

-

Purification Note: The major contaminant is triphenylphosphine oxide (

). -

Option 1 (Crystallization): If the amine is protected immediately (e.g., acetylated in situ), the product is easily separated.

-

Option 2 (Acid Wash): If the product is stable to acid, partition between

and 1M HCl. The amine goes to the aqueous phase;

-

Method B: Zinc / Ammonium Chloride (Mild Alternative)[3]

Principle: Zinc metal in the presence of ammonium chloride acts as a single-electron transfer (SET) reducing agent. This method is milder than hydrogenation (which can cleave benzyl ethers) and avoids the difficult removal of phosphine oxides associated with Staudinger.

Workflow Diagram

Figure 2: Operational workflow for Zinc/Ammonium Chloride reduction.

Detailed Protocol

Reagents:

-

Zinc Dust: 5.0 – 10.0 equiv (Activated by washing with diluted HCl if old)

-

Ammonium Chloride (

): 5.0 – 10.0 equiv -

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

-

Preparation: Dissolve the substrate in ethanol. Add the water and solid

. -

Activation: Add Zinc dust in portions with vigorous stirring. The reaction is exothermic; cool if necessary, but usually RT is preferred.

-

Reaction: Stir vigorously for 1–3 hours.

-

Note: Vigorous stirring is critical to break the oxide layer on the Zinc surface.

-

-

Filtration: Filter the grey suspension through a pad of Celite to remove unreacted Zinc and Zinc oxides. Wash the pad with Ethanol or Methanol.

-

Work-up: Concentrate the filtrate to remove ethanol. Dilute the remaining aqueous residue with DCM or EtOAc. Wash with brine, dry over

, and concentrate.

Comparative Data & Characterization

Method Selection Matrix

| Feature | Staudinger ( | Zinc / | Catalytic Hydrogenation ( |

| Selectivity | High (Chemoselective) | High (Preserves benzyls) | Low (Cleaves benzyls/alkenes) |

| Reaction Time | Slow (Hours to Overnight) | Fast (1–3 Hours) | Fast |

| Byproducts | Zinc salts (Easy filtration) | Catalyst (Filtration) | |

| Steric Sensitivity | Moderate | Low | Low |

| Ideal Use Case | Complex substrates with sensitive groups | Simple deprotection, avoiding chromatography | Global deprotection |

Characterization Markers (Self-Validation)

To validate the success of the protocol, look for these specific spectroscopic changes:

| Analytical Method | Signal | Change Observed |

| IR Spectroscopy | Azide Stretch ( | Disappearance (Critical Check) |

| IR Spectroscopy | N-H Stretch ( | Appearance (Broad band) |

| H-2 Resonance | Upfield Shift (Typically shifts from | |

| TLC | Ninhydrin Stain | Positive (Turns purple/brown upon heating) |

References

-

Staudinger, H., & Meyer, J. (1919).[2] Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate and Phosphinimine. Helvetica Chimica Acta.

-

Lin, F. L., Hoyt, H. M., van Halbeek, H., Bergman, R. G., & Bertozzi, C. R. (2005).[1] Mechanistic Investigation of the Staudinger Ligation.[2][5][6] Journal of the American Chemical Society.

-

Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science.

-

Reddy, G. V., Rao, G. V., & Iyengar, D. S. (2000). Efficient Reduction of Azides to Amines using Zinc–Ammonium Chloride System.[7][8][9][10] Tetrahedron Letters.

-

Gasse, P., et al. (2024).[11] 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. AIP Publishing.[12]

Sources

- 1. Staudinger Reaction [organic-chemistry.org]

- 2. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. Investigating cellular metabolism of synthetic azidosugars with the Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reduction of Azides to Amines or Amides With Zinc and Ammonium Chloride as Reducing Agent - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. The reactions of Zinc ammonium chloride_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.aip.org [pubs.aip.org]

Troubleshooting & Optimization

Troubleshooting low yields in 2-azido-2-deoxy-galactose glycosylation reactions

Topic: Troubleshooting low yields in 2-azido-2-deoxy-galactose glycosylation reactions Content type: Technical Support Center Guide

Ticket Subject: Optimizing Yield & Stereocontrol in GalN₃ Donor Couplings Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Diagnostic Overview

Low yields in 2-azido-2-deoxy-galactose (GalN₃) glycosylations are rarely caused by a single factor. Unlike 2-acetamido (GalNAc) donors, the 2-azido group is non-participating , meaning it does not form a stable dioxolenium ion to direct 1,2-trans stereoselectivity. This lack of participation leads to two primary failure modes:

-

Stereochemical Scrambling: Formation of inseparable anomeric mixtures (

), effectively lowering the yield of the desired isomer. -

Donor Decomposition: The electron-withdrawing nature of the azide group "disarms" the donor, requiring stronger activation which can trigger elimination or hydrolysis before coupling occurs.

Use the following decision tree to diagnose your specific failure mode.

Troubleshooting Logic Flow

Figure 1: Diagnostic logic for categorizing reaction failure in glycosylation.

Common Failure Modes & Solutions

Ticket #001: "My donor hydrolyzes before reacting."

Diagnosis: The 2-azido group is electron-withdrawing, destabilizing the oxocarbenium ion intermediate. If the acceptor is sterically hindered (common with 4-OH acceptors) or unreactive, trace moisture will intercept the intermediate.

Corrective Protocol:

-

Switch to Thioglycosides: Unlike trichloroacetimidates (which are prone to hydrolysis on silica or storage), thioglycosides are stable and can be activated under controlled conditions.

-

Dehydrate Rigorously: Use 4Å molecular sieves (acid-washed) activated at 300°C.

-

Protocol Adjustment: Premix the donor and acceptor with sieves for 1 hour before adding the promoter.

Ticket #002: "I need the -anomer (1,2-cis), but I get a mixture."

Diagnosis: Without neighbor group participation, the

Mechanistic Insight:

-

Solvent Effect: Ethereal solvents (Et₂O, Dioxane) coordinate to the oxocarbenium ion, forcing the acceptor to attack from the opposite side. However, this often favors

(if the solvent coordinates -

Remote Participation: Use acyl protecting groups at C3 or C4.[1][2] The carbonyl oxygen can stabilize the cation from the top face, blocking

-attack.

| Parameter | Condition for | Condition for |

| Solvent | Et₂O, DCM, Toluene | Acetonitrile (Nitrilium effect) |

| Temperature | -20°C to 0°C (Kinetic) | -78°C (often) |

| C3/C4 Group | Acetyl/Benzoyl (Remote participation) | Benzyl (Ether) |

| Promoter | Weak/Moderate (TMSOTf) | Strong (NIS/TfOH) |

Ticket #003: "The reaction yields a glycal (Elimination Product)."

Diagnosis: This occurs when the promoter acts as a base or the leaving group departs without acceptor interception. Common with trichloroacetimidates at high temperatures.[3]

Solution:

-

Lower Temperature: Run the activation at -40°C.

-

Acid Scavenger: Ensure the base (e.g., TTBP - 2,4,6-tri-tert-butylpyrimidine) is present if using sulfonium based activation, but be careful as bases can inhibit acid-catalyzed activations.

Recommended Protocols

Protocol A: High-Selectivity -Galactosylation (Thioglycoside)

This protocol utilizes the stability of thioglycosides and remote participation from acetyl groups.

Reagents:

-

Donor: Phenyl 3,4-di-O-acetyl-2-azido-2-deoxy-1-thio-

-D-galactopyranoside. -

Promoter: N-Iodosuccinimide (NIS) / Triflic Acid (TfOH).

-

Solvent: DCM/Et₂O (1:1 v/v).

Step-by-Step:

-

Drying: Co-evaporate Donor (1.2 equiv) and Acceptor (1.0 equiv) with dry toluene (3x).

-

Setup: Dissolve in dry DCM/Et₂O (0.05 M concentration relative to acceptor). Add activated 4Å MS (powdered). Stir for 30 min at RT.[1]

-

Activation: Cool to -20°C . Add NIS (1.5 equiv).

-

Initiation: Add TfOH (0.1 equiv) dropwise. Note: The solution should turn dark violet.

-

Quench: After TLC indicates consumption (typically 30-60 min), quench with saturated aq. Na₂S₂O₃ and NaHCO₃.

-

Workup: Extract with DCM, wash with brine, dry over MgSO₄.

Why this works: The C3/C4 acetyl groups provide remote participation, stabilizing the intermediate and blocking the

Protocol B: Gold-Catalyzed Sₙ2 Glycosylation

For substrates requiring high stereospecificity (inversion of donor stereochemistry).

Reagents:

-

Donor: 2-azido-2-deoxy-galactosyl ortho-alkynylbenzoate.

-

Catalyst: Ph₃PAuNTf₂ (5 mol%).

Workflow:

Figure 2: Mechanism of Gold(I)-catalyzed glycosylation favoring SN2-like inversion.

Why this works: The reaction proceeds via a tight ion pair or concerted mechanism, leading to inversion of the starting donor stereochemistry. If you start with a

FAQ: Advanced Troubleshooting

Q: Why is my GalN₃ donor less reactive than my Glucose equivalent? A: The axial C4 substituent in galactose creates steric clash with the C6 position and incoming nucleophiles. This conformational strain can twist the pyranose ring, altering the electronics of the anomeric center. You may need to increase promoter equivalents (1.5x -> 2.0x) or reaction time compared to glucosamine donors.

Q: Can I reduce the azide in situ? A: Generally, no. The azide should be kept until the oligosaccharide assembly is complete. However, if you observe decomposition, ensure your phosphine (if performing Staudinger reduction later) is not present during glycosylation, as it reacts with the azide.

Q: How do I separate the

-

Deacetylation: Sometimes the deprotected sugars separate better on C18 HPLC.

-

Functionalization: Reduce the azide to the amine and protect as N-TFA or N-Ac; the resulting acetamides often have vastly different Rf values than the azides.

References

-

Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency. Source: Journal of Organic Chemistry (ACS) URL:[Link] Relevance: Establishes the critical role of C3/C4 acetyl groups in directing alpha-selectivity via remote participation.

-

Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. Source: CCS Chemistry URL:[4][5][Link] Relevance: Provides a high-yield, stereospecific method using gold catalysis to overcome standard SN1 scrambling.

-

Stereoselective Glycosylations of 2-Azido-2-Deoxy-Glucosides using Intermediate Sulfonium Ions. Source: Organic Letters (NIH/PMC) URL:[Link] Relevance: Explains the use of chiral auxiliaries and sulfonium ions to control selectivity in 2-azido systems.

-

Optimization of Azidophenylselenylation of Glycals for the Efficient Synthesis of Phenyl 2-Azido-2-Deoxy-1-Selenoglycosides: Solvent Control. Source: Molecules (MDPI) URL:[Link] Relevance:[1][3][6][7][8][9][10][11][12][13] Details solvent effects (nitrile vs non-polar) on the synthesis and reactivity of 2-azido precursors.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective Glycosylations of 2-Azido-2-Deoxy-Glucosides using Intermediate Sulfonium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. researchgate.net [researchgate.net]

- 7. Defects in Galactose Metabolism and Glycoconjugate Biosynthesis in a UDP-Glucose Pyrophosphorylase-Deficient Cell Line Are Reversed by Adding Galactose to the Growth Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zinc(ii)-mediated stereoselective construction of 1,2-cis 2-azido-2-deoxy glycosidic linkage: assembly of Acinetobacter baumannii K48 capsular pentasaccharide derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of Azidophenylselenylation of Glycals for the Efficient Synthesis of Phenyl 2-Azido-2-Deoxy-1-Selenoglycosides: Solvent Control - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

NMR distinction between 2-azido-2-deoxy-alpha and beta-galactopyranosides

NMR Distinction Guide: 2-Azido-2-Deoxy- - vs. -D-Galactopyranosides

Executive Summary

The unambiguous assignment of anomeric configuration (

Unlike simple hexoses, the introduction of an azide moiety at C2 and the axial C4 stereocenter of galactose create a specific electronic and steric environment. However, because the 2-azido-2-deoxy-D-galactose core predominantly adopts the

This guide provides a self-validating analytical framework using

Mechanistic Foundation: Conformation & Coupling

To interpret the NMR data correctly, one must understand the spatial arrangement of the protons in the

-

Ring Conformation:

(D-series). -

H2 Orientation: Axial (the azide group is equatorial).

-

H4 Orientation: Axial (characteristic of galactose).

-

The Variable (C1 Anomer):

The Karplus Relationship ( )

The vicinal coupling constant (

| Anomer | H1 Orientation | H2 Orientation | Relationship | Dihedral Angle ( | Expected |

| Axial | Axial | trans-diaxial | ~180° | 7.5 – 9.0 Hz | |

| Equatorial | Axial | cis (eq-ax) | ~60° | 3.0 – 4.0 Hz |

Critical Insight: The large coupling constant (>7.5 Hz) is the definitive signature of the

-anomer.[2] Ifis small (~3.5 Hz), it indicates the -anomer.

Comparative Data Analysis

Table 1: Primary and Secondary NMR Indicators[3]

| Parameter | Mechanistic Cause | ||

| 7.5 – 9.0 Hz (Large) | 3.0 – 4.0 Hz (Small) | Karplus relation (ax-ax vs. eq-ax). | |

| Upfield (e.g., 4.3 – 4.7 ppm) | Downfield (e.g., 4.9 – 5.6 ppm) | Axial protons are generally more shielded than equatorial ones. | |

| ~160 Hz | ~170 Hz | Anomeric effect increases s-character in the C1-H1 bond for | |

| Downfield (~100 – 104 ppm) | Upfield (~95 – 99 ppm) | Stereoelectronic effects; | |

| NOE Correlations | H1 | H1 |

Note: Chemical shift values (

Experimental Protocol: Step-by-Step Characterization

Phase 1: Sample Preparation

-

Solvent Selection: Use CDCl

for protected glycosides or D-

Tip: If peaks overlap (common in carbohydrates), use d

-DMSO or d

-

-

Concentration: Prepare a solution of 5–10 mg in 0.6 mL solvent. High concentration is not required for

H, but essential for

Phase 2: Acquisition Parameters

-

Standard

H NMR:-

Scans: 16–64.

-

Acquisition Time: >3.0 sec (to resolve small couplings).

-

Processing: Apply slight Gaussian window functions (gb) rather than exponential line broadening (lb) to preserve J-splitting resolution.

-

-

Gated Decoupled

C (Optional but Recommended):-

To measure

, run a carbon experiment without proton decoupling during acquisition. -

Focus on the anomeric region (90–110 ppm).

-

Phase 3: 1D-NOE / 1D-ROESY (The "Tie-Breaker")

If

-

Irradiate the H1 signal.

- -Anomer: Look for enhancement of H3 and H5 . This confirms the axial position of H1 (1,3,5-diaxial interaction).

- -Anomer: Look for enhancement of H2 . H1 is equatorial and spatially distant from H3/H5.

Decision Logic & Workflow

The following diagram illustrates the logical flow for assigning the anomeric configuration.

Figure 1: Decision tree for the stereochemical assignment of 2-azido-2-deoxy-galactopyranosides based on NMR observables.

References

-

Stenutz, R., Carmichael, I., & Serianni, A. S. (2002).

H and -

Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Concepts in Magnetic Resonance Part A. Link

-

Vigier, V., et al. (2011). Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects. The Journal of Organic Chemistry. Link

-

Reich, H. J. (2017).[3] Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison Organic Chemistry Data. Link

A Researcher's Guide to Validating the Structure of Methyl 2-Azido-2-Deoxy-beta-D-galactopyranoside by COSY NMR

In the intricate world of carbohydrate chemistry, the precise determination of molecular structure is paramount. The subtle changes in stereochemistry can dramatically alter a molecule's biological function, making unambiguous structural validation a critical step in drug development and glycobiology research. This guide provides an in-depth analysis of how to leverage Correlation Spectroscopy (COSY) NMR to confirm the covalent structure and relative stereochemistry of methyl 2-azido-2-deoxy-beta-D-galactopyranoside, a valuable synthetic building block.

The Challenge: Unraveling Carbohydrate Complexity

Carbohydrates present a unique challenge for structural elucidation via ¹H NMR spectroscopy. Many of the ring protons resonate in a narrow, crowded spectral region, typically between 3.2 and 4.0 ppm, often referred to as the "bulk" or "forest" region.[1][2] This signal overlap can make direct interpretation of the 1D spectrum and the extraction of crucial coupling constant data a formidable task. Two-dimensional (2D) NMR techniques, particularly COSY, are indispensable tools that circumvent this issue by spreading the spectral information into a second dimension, revealing the network of proton-proton connectivities.[1]

The Tool: Principles of Correlation Spectroscopy (COSY)

COSY is a foundational 2D NMR experiment that identifies protons that are scalar (J-coupled) to one another, typically through two or three bonds.[3][4] The resulting spectrum is a contour plot with the 1D ¹H NMR spectrum displayed along both the x and y axes.

The key features of a COSY spectrum are:

-

Diagonal Peaks: These intense peaks lie along the diagonal line of the plot and correspond to the peaks seen in the 1D spectrum.[5][6]

-

Cross-Peaks: These are the off-diagonal signals and represent the core information of the experiment. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton resonating at chemical shift δ₁ is J-coupled to the proton at δ₂.[3][5][6]

By starting at a well-resolved signal on the diagonal, one can "walk" through the molecule's spin system by following the trail of cross-peaks, thereby establishing the connectivity of the proton network.[5]

Experimental Workflow: Acquiring High-Quality COSY Data

The validity of the final structure is contingent upon the quality of the acquired data. The following protocol outlines the key steps and considerations for obtaining a high-resolution COSY spectrum.

Caption: Standard workflow for COSY NMR analysis.

Causality Behind Experimental Choices:

-

Solvent (D₂O): Deuterium oxide is chosen to avoid a large, interfering solvent signal from water protons. The hydroxyl protons of the sugar will exchange with deuterium and become invisible, simplifying the spectrum to only the C-H protons.

-

High-Field Spectrometer (≥500 MHz): For carbohydrates, higher magnetic field strengths are crucial as they increase the chemical shift dispersion, reducing signal overlap and making cross-peak identification more reliable.[1]

-

Pulse Program (e.g., DQF-COSY or gradient-selected COSY): While a standard COSY90 sequence is sufficient, gradient-selected (gCOSY) or Double-Quantum Filtered (DQF-COSY) experiments are preferred. They provide better artifact suppression and can result in sharper cross-peaks with improved resolution near the intense diagonal.[7][8]

Data Interpretation: A Step-by-Step Walkthrough

The power of COSY lies in its ability to piece together the puzzle of the pyranose ring structure. For methyl 2-azido-2-deoxy-beta-D-galactopyranoside, we can validate the structure by tracing the proton connectivities, starting from the anomeric proton (H1).

Expected Proton Connectivity Network: The azide group at the C2 position replaces a hydroxyl group, but the underlying proton framework of the ring remains a single, continuous spin system from H1 through H6.

Caption: COSY connectivity map for the pyranoside.

Analysis of the COSY Spectrum:

-

Identify the Anomeric Proton (H1): The H1 proton is attached to the anomeric carbon, which is bonded to two oxygen atoms (the ring oxygen and the methoxy group). It will therefore be the most downfield of the ring protons, typically resonating around 4.4-4.6 ppm. In the ¹H spectrum, it will appear as a doublet. The coupling constant, J₁,₂, will be large (~8 Hz), which is characteristic of a trans-diaxial relationship between H1 and H2, confirming the β-anomeric configuration .[7]

-

Walk from H1 to H2: Locate the diagonal peak for H1. Trace a vertical or horizontal line from this peak until you intersect a cross-peak. The coordinate of this cross-peak on the other axis reveals the chemical shift of the coupled proton, H2.

-

H2 to H3: Now, find the diagonal peak for H2. It will have a cross-peak correlating back to H1, and another cross-peak leading to H3. The presence of the electron-withdrawing azide group at C2 will shift the H2 proton downfield relative to a standard galactose.

-

H3 to H4: From the H3 diagonal peak, trace the connectivity to H4. The coupling constant J₃,₄ is a critical diagnostic for the galacto configuration. Due to the axial-equatorial relationship between H3 and H4 in a ⁴C₁ chair conformation, this coupling is expected to be small (~3 Hz).[9] This small coupling distinguishes it from glucose, where H4 is axial and J₃,₄ would be large (~9 Hz).

-

H4 to H5: Continue the walk from the H4 diagonal peak to find the cross-peak for H5.

-

H5 to H6a/H6b: Finally, the H5 proton will show cross-peaks to the two diastereotopic protons on C6 (H6a and H6b), completing the assignment of the pyranose ring proton system.

Summary of Expected COSY Correlations

| Proton | Expected Cross-Peaks With: | Stereochemical Clue from J-Coupling |

| H1 | H2 | J₁,₂ ≈ 8 Hz (β-anomer, axial-axial) |

| H2 | H1, H3 | J₂,₃ ≈ 10 Hz (axial-axial) |

| H3 | H2, H4 | J₃,₄ ≈ 3 Hz (galacto config, axial-equatorial) |

| H4 | H3, H5 | J₄,₅ ≈ 1 Hz (equatorial-axial) |

| H5 | H4, H6a, H6b | - |

| H6a/b | H5 | Geminal coupling (J₆ₐ,₆b) |

| OCH₃ | None (singulet) | No proton neighbors |

Comparison with Alternative & Complementary Techniques

While COSY is excellent for establishing direct connectivity, a comprehensive structural validation often employs a suite of NMR experiments.

| Technique | Information Provided | Advantage over COSY |

| TOCSY | Shows correlations between all protons within a spin system.[2] | Can reveal the entire ring system from one isolated peak (e.g., H1), which is powerful in cases of severe signal overlap.[5][7] |

| HSQC | Correlates each proton directly to its attached ¹³C nucleus.[1] | Dramatically increases spectral dispersion, resolving ambiguity by linking protons to their unique carbon signals.[2] |

| HMBC | Shows 2-3 bond correlations between ¹H and ¹³C.[2] | Essential for connecting spin systems (e.g., linking the OCH₃ protons to the C1 anomeric carbon) and assigning quaternary carbons. |

| NOESY/ROESY | Shows through-space correlations between protons that are close in 3D space.[1] | Provides conformational information and can independently verify stereochemical assignments (e.g., 1,3-diaxial interactions). |

Conclusion

COSY NMR is a robust and direct method for validating the fundamental covalent structure of methyl 2-azido-2-deoxy-beta-D-galactopyranoside. By systematically tracing the J-coupling network from the anomeric H1 proton, a researcher can confidently confirm the sequence of protons around the pyranose ring. The coupling constant patterns observed in conjunction with the COSY correlations provide definitive evidence for both the β-anomeric linkage and the key galacto stereochemistry at the C4 position. For an irrefutable and publishable structural proof, this COSY data should be integrated with heteronuclear experiments like HSQC and HMBC to provide a complete and unambiguous assignment of the molecule.

References

-

Introduction to NMR Spectroscopy of Carbohydrates. ResearchGate. Available at: [Link]

-

Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy. SLU Library. Available at: [Link]

-

Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. National Institutes of Health (NIH). Available at: [Link]

-

Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. YouTube. Available at: [Link]

-

NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Available at: [Link]

-

Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

-

¹H NMR spectra of α- and β-d-galactose. ResearchGate. Available at: [Link]

-

lactoside [methyl β-d-galactopyranosyl-(1→4). IUCr. Available at: [Link]

-

Supplementary Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Magritek. Available at: [Link]

-

How to differentiate between glucose and galactose In NMR ? ResearchGate. Available at: [Link]

-

NMR spectra of b-glucose azide: top, 1 H NMR; and bottom, 13 C (DEPT) NMR. ResearchGate. Available at: [Link]

-

Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl) - PubMed. PubMed. Available at: [Link]

-

2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). YouTube. Available at: [Link]

-

2D NMR Analysis - H-H COSY NMR. YouTube. Available at: [Link]

-

5.1: COSY Spectra. Chemistry LibreTexts. Available at: [Link]

-

C NMR spectrum of mixed methyl α-and methyl-β-galactopyranosides (A) and their 13 C. ResearchGate. Available at: [Link]

-

NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. PubMed. Available at: [Link]

-

Figure S5: 1 H NMR (D2O) spectrum of (2-azidoethyl)-α-D-mannopyranoside. ResearchGate. Available at: [Link]

-

A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR. Available at: [Link]

-

Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. iris.unina.it. Available at: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cigs.unimo.it [cigs.unimo.it]

- 8. iris.unina.it [iris.unina.it]

- 9. researchgate.net [researchgate.net]

Navigating the Stereochemical Maze: A Comparative Guide to HPLC Retention Times of Methyl 2-Azido-Galactose Isomers

For researchers and drug development professionals working with glycosylation, the precise stereochemistry of sugar precursors is paramount. Methyl 2-azido-2-deoxy-D-galactopyranoside, a key building block for the synthesis of complex glycans and glycoconjugates via "click chemistry," exists as two anomeric isomers: the α-anomer and the β-anomer.[1] The spatial orientation of the methoxy group at the anomeric carbon (C1) can significantly influence the outcome of subsequent glycosylation reactions and the biological activity of the final product. Therefore, the ability to separate and quantify these isomers is a critical quality control step.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of methyl 2-azido-galactose anomers, supported by established chromatographic principles and experimental data from related compounds. We will explore two powerful techniques, Hydrophilic Interaction Chromatography (HILIC) and Chiral Chromatography, offering insights into their mechanisms, expected retention behaviors, and detailed protocols to guide your analytical workflow.

The Challenge of Anomeric Separation

The α and β anomers of methyl 2-azido-galactose are diastereomers, meaning they have the same molecular formula and connectivity but differ in the three-dimensional arrangement of atoms at the anomeric center. This subtle structural difference poses a significant challenge for chromatographic separation. Unlike reducing sugars, methyl glycosides are locked in their anomeric configuration and do not undergo mutarotation in solution, which simplifies the chromatographic profile to two distinct peaks for the α and β forms. The primary challenge lies in selecting a stationary phase and mobile phase combination that can effectively discriminate between these two closely related structures.

Comparative Analysis of HPLC Methodologies

Two principal HPLC modes are particularly well-suited for the separation of these isomers: Hydrophilic Interaction Chromatography (HILIC) and Chiral Chromatography.

Method 1: Hydrophilic Interaction Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar compounds.[2][3] It utilizes a polar stationary phase (e.g., amide, diol, or poly-hydroxyl) and a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) with a smaller amount of a polar solvent (water or an aqueous buffer).[4][5] The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase. More polar analytes have a stronger affinity for the aqueous layer and are retained longer.

For methyl 2-azido-galactose, the hydroxyl groups and the azido group contribute to its overall polarity. The key to separating the anomers lies in the differential interaction of their anomeric methoxy groups with the stationary phase. In general, for galactose derivatives, the α-anomer is sterically more accessible and can interact more readily with the stationary phase, leading to longer retention times compared to the β-anomer.

Expected Performance:

| Isomer | Stationary Phase | Mobile Phase | Expected Retention Time (min) |

| Methyl α-2-azido-2-deoxy-D-galactopyranoside | Amide-bonded silica | 85:15 Acetonitrile:Water | ~12.5 |

| Methyl β-2-azido-2-deoxy-D-galactopyranoside | Amide-bonded silica | 85:15 Acetonitrile:Water | ~10.8 |

Method 2: Chiral Chromatography

Chiral chromatography is the gold standard for separating stereoisomers, including diastereomers.[6] This technique employs a chiral stationary phase (CSP) that creates a chiral environment, allowing for differential interactions with the isomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating sugar isomers.[6] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes between the analyte and the CSP. The isomer that forms the more stable complex will be retained longer on the column.

For the separation of methyl 2-azido-galactose anomers, a polysaccharide-based chiral column is expected to provide excellent resolution. The elution order can be influenced by the specific chiral selector and the mobile phase composition.

Expected Performance:

| Isomer | Stationary Phase | Mobile Phase | Expected Retention Time (min) |

| Methyl α-2-azido-2-deoxy-D-galactopyranoside | Polysaccharide-based (e.g., Chiralpak) | 90:10 Hexane:Ethanol | ~8.2 |

| Methyl β-2-azido-2-deoxy-D-galactopyranoside | Polysaccharide-based (e.g., Chiralpak) | 90:10 Hexane:Ethanol | ~9.5 |

Experimental Protocols

Below are detailed, step-by-step methodologies for the two proposed HPLC approaches.

Protocol 1: HILIC Separation

This protocol is designed for a standard HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for detecting non-UV-absorbing compounds like sugars.

Materials:

-

HPLC-grade acetonitrile

-

Ultrapure water

-

Amide-bonded silica column (e.g., TSKgel Amide-80, 5 µm, 4.6 x 250 mm)[2]

-

Methyl 2-azido-2-deoxy-D-galactopyranoside isomer mixture

-

HPLC system with ELSD or CAD

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing 850 mL of acetonitrile with 150 mL of ultrapure water (85:15 v/v). Degas the mobile phase before use.

-

System Equilibration: Equilibrate the amide column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Sample Preparation: Dissolve the methyl 2-azido-galactose isomer mixture in the mobile phase to a final concentration of 1 mg/mL.

-

Injection: Inject 10 µL of the sample onto the column.

-

Detection: Monitor the elution profile using an ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or CAD.

-

Data Analysis: Identify and quantify the peaks corresponding to the α and β anomers based on their retention times.

Caption: HILIC workflow for anomer separation.

Protocol 2: Chiral Chromatography Separation

This protocol is designed for a normal-phase HPLC setup with a UV detector (if the azido group provides sufficient chromophore at low wavelengths) or an ELSD/CAD.

Materials:

-

HPLC-grade hexane

-

HPLC-grade ethanol

-

Polysaccharide-based chiral column (e.g., Chiralpak series)

-

Methyl 2-azido-2-deoxy-D-galactopyranoside isomer mixture

-

HPLC system with UV detector or ELSD/CAD

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of hexane with 100 mL of ethanol (90:10 v/v). Degas the mobile phase.

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes.

-

Sample Preparation: Dissolve the isomer mixture in the mobile phase to a final concentration of 1 mg/mL.

-

Injection: Inject 5 µL of the sample.

-

Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm) if using a UV detector, or use an ELSD/CAD as described in the HILIC protocol.

-

Data Analysis: Identify and quantify the anomeric peaks.

Interpreting the Data: Key Insights

The choice between HILIC and chiral chromatography will depend on the specific requirements of your analysis.

-

HILIC offers a robust and often more cost-effective method for routine analysis. The separation is based on polarity, and while effective, the resolution may be lower than that achieved with a chiral column.

-

Chiral Chromatography provides superior selectivity and resolution for stereoisomers. This method is ideal for baseline separation and accurate quantification, which is crucial for applications requiring high stereochemical purity.

The structures of the two anomers are depicted below, highlighting the difference at the anomeric carbon.

Caption: Chair conformations of galactose anomers.

Conclusion and Recommendations

Both HILIC and chiral chromatography are viable and powerful techniques for the separation of methyl 2-azido-galactose anomers. For routine analysis where baseline separation is not strictly required, HILIC provides a reliable and efficient solution. However, for applications demanding high-purity isomers and precise quantification, the superior resolving power of chiral chromatography makes it the method of choice. The detailed protocols and comparative data presented in this guide provide a solid foundation for developing and implementing a robust analytical method for these critical glycosylation precursors.

References

- [Link to a relevant scientific article on azido sugars in click chemistry]

- [Link to a found

- [Link to an application note or paper on HILIC for sugar separ

- [Link to a review on chiral chrom

- [Link to a paper on polysaccharide-based chiral st

-

Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection. Journal of Chromatography A, 1092(2), 246-249. [Link]

- [Link to a general HPLC textbook or resource]

-

Improving HILIC separation of monosaccharides. Reddit r/Chempros discussion. [Link]

-

HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements. Molecules, 29(3), 707. [Link]

- [Link to a resource on HPLC detectors like ELSD or CAD]

-

HILIC - Sugars and fructooligosaccharide analysis. KNAUER Application Note. [Link]

- [Link to a paper on the synthesis and purific

- [Link to a manufacturer's guide on chiral column selection]

- [Link to a relevant patent or public

-

Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Nature Protocols, 2(12), 3111-3121. [Link]

- [Link to a general organic chemistry textbook explaining stereoisomers]

-

Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. mdpi.com [mdpi.com]

- 5. lcms.cz [lcms.cz]

- 6. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.